Physicochemical Profiling and Synthetic Methodologies of 5-Ethyl-3-methylisoxazolo[5,4-b]pyridine: A Technical Whitepaper
Physicochemical Profiling and Synthetic Methodologies of 5-Ethyl-3-methylisoxazolo[5,4-b]pyridine: A Technical Whitepaper
Executive Summary
The rational design of fused bicyclic heterocycles remains a cornerstone of modern drug discovery and optoelectronic material development. 5-Ethyl-3-methylisoxazolo[5,4-b]pyridine (CAS: 71224-70-9) represents a highly specialized scaffold characterized by the fusion of an electron-rich isoxazole ring with an electron-deficient pyridine ring[1]. This unique structural topology imparts exceptional physicochemical properties, making it a versatile intermediate for synthesizing advanced fluorophores, antimicrobial agents, and kinase inhibitors.
This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic synthesis, and application profiles of 5-Ethyl-3-methylisoxazolo[5,4-b]pyridine, offering researchers a highly authoritative, self-validating guide for laboratory implementation.
Structural Dynamics and Physicochemical Characterization
Molecular Architecture and Electronic Properties
The core structure of 5-Ethyl-3-methylisoxazolo[5,4-b]pyridine (Formula: C9H10N2O , DECHEMA ID: 114279) features a highly conjugated π -system[2]. The isoxazole moiety acts as a π -electron donor, while the pyridine ring serves as a π -electron acceptor. This intrinsic "push-pull" electronic configuration lowers the HOMO-LUMO gap, directly influencing the molecule's photophysical behavior and its ability to participate in charge-transfer interactions.
Photophysical Behavior
Derivatives of the isoxazolo[5,4-b]pyridine class exhibit remarkable optical properties driven by π–π∗ electronic transitions within the conjugated ring system[3]. When dissolved in polar aprotic solvents (e.g., acetonitrile, dichloromethane), these compounds demonstrate intense UV absorption (typically in the 299–357 nm range) and emit a deep-blue to bluish-blue fluorescence[4].
Causality in Optical Design: The rigidity of the fused bicyclic system minimizes non-radiative decay pathways (such as bond rotation or vibrational relaxation). Consequently, these molecules exhibit high quantum yields ( Φ≈0.32–0.84 ) and unusually large Stokes shifts (83–128 nm), which prevents self-quenching and makes them ideal candidates for organic light-emitting diodes (OLEDs) and biological fluorescent probes[4].
Mechanistic Synthesis: A Green Chemistry Approach
Traditional syntheses of fused isoxazolopyridines often require harsh conditions, toxic metal catalysts, and volatile organic solvents. However, modern methodologies leverage Microwave-Assisted Multi-Component Reactions (MCRs) in water to achieve high yields with minimal environmental impact[5].
Reaction Causality and Mechanism
The synthesis of the isoxazolo[5,4-b]pyridine core is driven by a one-pot tandem reaction involving 3-methylisoxazol-5-amine, an active methylene compound, and an aldehyde.
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Why Water? Water acts not just as a solvent, but as a reaction promoter. The hydrophobic effect forces the organic substrates into close proximity, significantly accelerating the initial Knoevenagel condensation[5].
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Why Microwave Irradiation? Microwave dielectric heating provides uniform, rapid thermal energy directly to the polar molecules in the mixture. This overcomes the high activation energy barrier required for the subsequent Michael addition and intramolecular cyclization, reducing reaction times from hours to minutes[5].
Fig 1: Microwave-assisted multicomponent synthesis workflow for isoxazolo[5,4-b]pyridines.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints.
Step 1: Reagent Preparation & Mixing
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Action: In a 10 mL microwave-transparent reaction vial, combine 3-methylisoxazol-5-amine (1.0 mmol), the appropriate aldehyde (1.0 mmol), and the active methylene compound (1.0 mmol) in 2.0 mL of deionized water.
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Validation: Perform Thin Layer Chromatography (TLC) on the starting mixture (Eluent: Hexane/Ethyl Acetate 3:1) to establish baseline Rf values for the starting materials.
Step 2: Microwave-Assisted Cyclization
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Action: Seal the vial and subject it to microwave irradiation at 120 °C for 10–15 minutes[5].
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Causality: Maintaining exactly 120 °C is critical; lower temperatures stall the reaction at the Michael addition intermediate, while higher temperatures risk degradation of the isoxazole ring.
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Validation: Monitor the internal pressure curve of the microwave reactor. A stable pressure plateau indicates steady-state solvent heating without runaway exothermic decomposition.
Step 3: Isolation and Purification
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Action: Allow the reaction to cool to room temperature. The hydrophobic product will precipitate out of the aqueous phase. Filter the solid, wash with cold water, and recrystallize from a mixture of isopropanol and dichloromethane (2:3)[3].
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Validation: Confirm purity via melting point analysis and structural integrity via High-Resolution Mass Spectrometry (HRMS) and 1H / 13C NMR spectroscopy[3].
Biological Efficacy and Pharmacological Applications
The isoxazolo[5,4-b]pyridine scaffold is highly privileged in medicinal chemistry due to its bioisosteric relationship with indoles and quinolines. This allows derivatives to readily intercalate into DNA or bind competitively within the ATP-binding pockets of various kinases.
Antimicrobial and Antiproliferative Activity
Recent pharmacological evaluations have demonstrated that sulfonamide-functionalized isoxazolo[5,4-b]pyridines possess potent dual-action biological activity[6].
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Antibacterial Efficacy: These compounds disrupt bacterial cell wall synthesis and metabolic pathways, showing significant Minimum Inhibitory Concentrations (MIC) against Gram-negative strains such as Pseudomonas aeruginosa (ATCC 27853) and Escherichia coli (ATCC 25922) at doses ranging from 125 to 500 µg[6].
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Antiproliferative Efficacy: In oncology models, specific derivatives have demonstrated a 50% inhibition ( IC50 ) of proliferation in the MCF7 breast carcinoma cell line at concentrations of approximately 152–161 µg/mL[6].
Fig 2: Dual-track biological evaluation workflow of isoxazolopyridine derivatives.
Quantitative Data Summaries
To facilitate rapid reference for researchers, the foundational physicochemical and biological metrics of the isoxazolo[5,4-b]pyridine class are consolidated below.
Table 1: Physicochemical & Photophysical Parameters
| Parameter | Value / Range | Mechanistic Significance |
| Chemical Formula | C9H10N2O | Core molecular composition[2]. |
| CAS Registry Number | 71224-70-9 | Unique identifier for regulatory compliance[1]. |
| Absorption Max ( λmax ) | 299 – 357 nm | Indicates strong π–π∗ transitions within the conjugated system[4]. |
| Emission Max ( λem ) | 357 – 474 nm | Corresponds to intense blue/deep-blue fluorescence[3]. |
| Stokes Shift | 83 – 128 nm | Large shift prevents self-absorption/quenching in fluorophore applications[4]. |
| Quantum Yield ( Φ ) | 0.32 – 0.84 | High efficiency of converting absorbed light into emitted fluorescence[3]. |
Table 2: Biological Activity Profile (Sulfonamide Derivatives)
| Target Organism / Cell Line | Assay Type | Effective Concentration | Biological Implication |
| Pseudomonas aeruginosa | MIC | 125 – 500 µg | Broad-spectrum Gram-negative antibacterial potential[6]. |
| Escherichia coli | MIC | 125 – 500 µg | Disruption of bacterial metabolic pathways[6]. |
| MCF7 (Breast Carcinoma) | IC50 | ~152.56 – 161.08 µg/mL | Viable scaffold for antineoplastic drug development[6]. |
References
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Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine ResearchGate URL:[Link]
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Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multi-Component Reactions in Water ACS Publications URL:[Link]
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Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores MDPI URL:[Link]
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System: 5-Ethyl-3-methylisoxazolo[5,4-b]pyridine - DETHERM Dechema URL:[Link]
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SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES PubMed (NIH) URL:[Link]
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Isoxazolo[5,4-b]pyridine, 5-ethyl-3-methyl- (9CI) - Chemical Substance Information NextSDS URL:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures [i-systems.dechema.de]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
